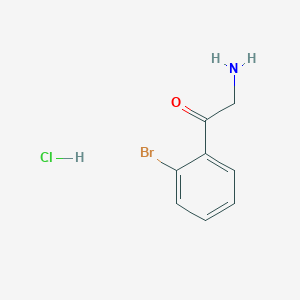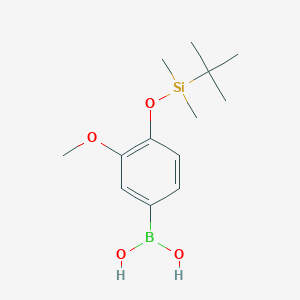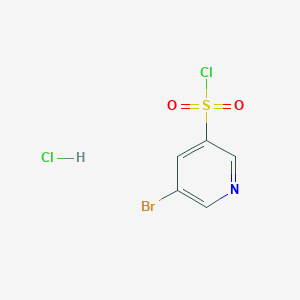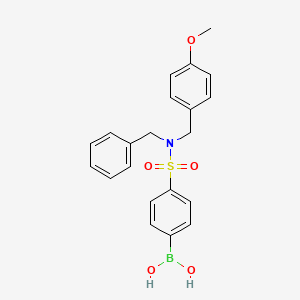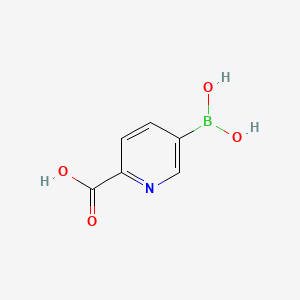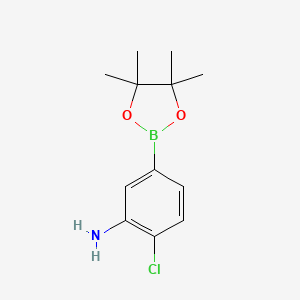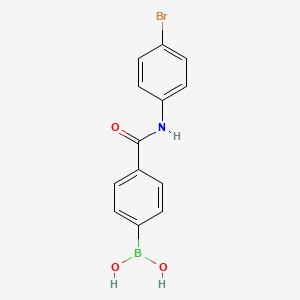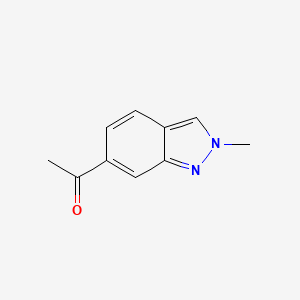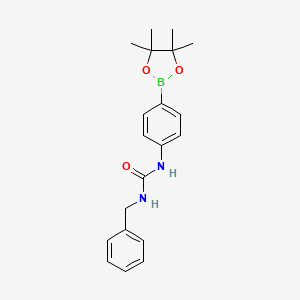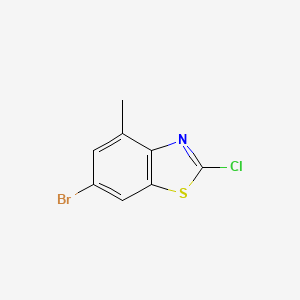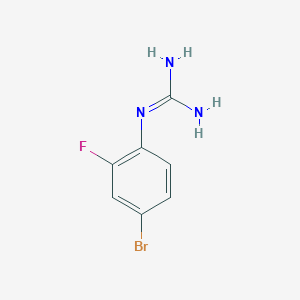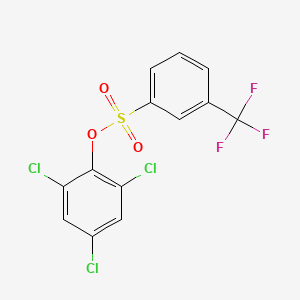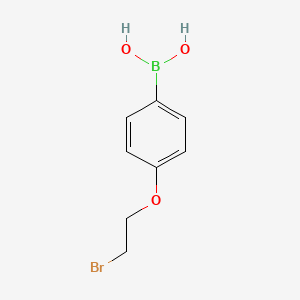
Ácido (4-(2-bromoetoxi)fenil)borónico
Descripción general
Descripción
“(4-(2-Bromoethoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 913836-06-3. It has a molecular weight of 244.88 and its IUPAC name is 4-(2-bromoethoxy)phenylboronic acid . It is a solid substance stored at an inert atmosphere, 2-8°C .
Molecular Structure Analysis
The InChI code for “(4-(2-Bromoethoxy)phenyl)boronic acid” is 1S/C8H10BBrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Chemical Reactions Analysis
While specific chemical reactions involving “(4-(2-Bromoethoxy)phenyl)boronic acid” are not detailed in the search results, boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . They are also used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
“(4-(2-Bromoethoxy)phenyl)boronic acid” is a solid substance with a density of 1.5±0.1 g/cm³. It has a boiling point of 387.3±52.0 °C at 760 mmHg and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 52.0±0.4 cm³ and a molar volume of 159.5±5.0 cm³ .Aplicaciones Científicas De Investigación
Aplicaciones de Detección
Ácido (4-(2-bromoetoxi)fenil)borónico: se utiliza en aplicaciones de detección debido a su capacidad para interactuar con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro . Esta interacción es crucial para el desarrollo de ensayos homogéneos y sistemas de detección heterogéneos. El compuesto se puede usar en la interfaz de materiales sensibles o dentro de la muestra a granel, lo que permite la detección de diversas sustancias biológicas y químicas.
Etiquetado Biológico
La parte de ácido bórico de este compuesto puede formar complejos estables con dioles, una propiedad que se aprovecha en el etiquetado biológico . Esto permite etiquetar biomoléculas que contienen grupos diol, como los carbohidratos en la superficie de las células, lo que facilita su identificación y seguimiento durante los procesos biológicos.
Manipulación y Modificación de Proteínas
Los investigadores aprovechan la reactividad del This compound para la manipulación y modificación de proteínas . Esto incluye el etiquetado selectivo de proteínas, el estudio de las interacciones de proteínas e incluso la posible modificación de las funciones de las proteínas, lo que puede ser invaluable para comprender los mecanismos de las enfermedades y desarrollar nuevos tratamientos.
Desarrollo Terapéutico
La interacción del compuesto con los dioles también es significativa en el desarrollo de terapias . Se puede utilizar para crear moléculas que tienen el potencial de interferir con las vías biológicas, inhibir enzimas o formar parte de los sistemas de entrega celular. Esto abre posibilidades para el diseño de nuevos fármacos y terapias dirigidas.
Tecnologías de Separación
En el campo de las tecnologías de separación, el This compound se puede utilizar para facilitar la separación de moléculas que contienen grupos diol . Esto es particularmente útil en la purificación de productos naturales, productos farmacéuticos e incluso en el análisis ambiental donde se necesitan compuestos específicos para aislarse de mezclas complejas.
Química de Materiales
Este derivado de ácido bórico encuentra aplicaciones en la química de materiales, donde se puede usar como un bloque de construcción para crear polímeros y micropartículas . Estos materiales pueden tener una variedad de aplicaciones, incluida la liberación controlada de fármacos como la insulina, la creación de superficies sensibles o la formación de parte de dispositivos biomédicos.
Safety and Hazards
“(4-(2-Bromoethoxy)phenyl)boronic acid” is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
(4-(2-Bromoethoxy)phenyl)boronic acid is a type of organoboron compound . The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM coupling reaction, in which (4-(2-Bromoethoxy)phenyl)boronic acid participates, affects the carbon–carbon bond formation pathway . This pathway is crucial for the synthesis of a wide range of organic compounds .
Pharmacokinetics
Organoboron compounds, in general, are known for their stability, mild and functional group tolerant reaction conditions, and rapid transmetalation with palladium (ii) complexes . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The result of the action of (4-(2-Bromoethoxy)phenyl)boronic acid is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action of (4-(2-Bromoethoxy)phenyl)boronic acid is influenced by several environmental factors. For instance, the SM coupling reaction conditions, such as the presence of a palladium catalyst and the pH of the environment, can significantly affect the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
[4-(2-bromoethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUQRBJDVKMDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657195 | |
| Record name | [4-(2-Bromoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913836-06-3 | |
| Record name | B-[4-(2-Bromoethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Bromoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



